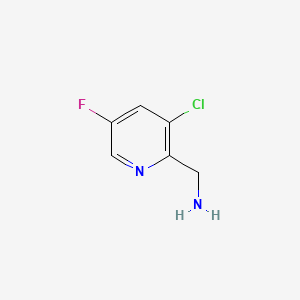

(3-Chloro-5-fluoropyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(3-chloro-5-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMCACONZERJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (3-Chloro-5-fluoropyridin-2-yl)methanamine

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols

Chemical Identity & Core Specifications[1]

(3-Chloro-5-fluoropyridin-2-yl)methanamine is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors and GPCR ligands. It serves as a critical "linker" fragment, providing a rigid pyridine scaffold with specific electronic modulation via the 3-chloro and 5-fluoro substituents.

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| CAS Number (Free Base) | 1211578-98-1 | Primary identifier for the neutral molecule. |

| CAS Number (HCl Salt) | 1416714-11-8 | Common commercial form for enhanced stability. |

| IUPAC Name | (3-Chloro-5-fluoropyridin-2-yl)methanamine | |

| Molecular Formula | C₆H₆ClFN₂ | |

| Molecular Weight | 160.58 g/mol | |

| SMILES | NCC1=NC(F)=CC=C1Cl |

Physicochemical Profile (Predicted)

-

LogP: ~0.82 (Moderate lipophilicity, suitable for CNS penetration).

-

pKa (Pyridine N): ~2.5–3.0 (Significantly reduced basicity due to electron-withdrawing F and Cl).

-

pKa (Primary Amine): ~8.5–9.0 (Standard primary amine range).

-

PSA (Polar Surface Area): 38.9 Ų (Favorable for oral bioavailability).

Structural Visualization & Pharmacophore Logic

The following diagram illustrates the structural logic of this molecule in a drug design context. The 3-Cl and 5-F substitutions are not arbitrary; they are placed to modulate metabolic stability and electronic distribution.

Figure 1: Pharmacophore decomposition. The 3-Cl substituent often induces a specific torsion angle relative to the amine linker, critical for binding pocket fit.

Synthetic Methodology

The synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine typically proceeds via the reduction of the corresponding nitrile precursor. This is a high-risk step due to the potential for hydrodehalogenation (loss of the Chlorine atom) under standard hydrogenation conditions.

Primary Route: Nitrile Reduction

Precursor: 3-Chloro-5-fluoropicolinonitrile (CAS: 866536-46-9)

Workflow Diagram

Figure 2: Synthetic decision tree. Borane reduction is preferred on lab scale to preserve the halogen pattern.

Detailed Protocol (Method A: Borane Reduction)

Rationale: Borane-THF complex reduces nitriles to amines without affecting aryl chlorides or fluorides, avoiding the side reactions common with catalytic hydrogenation (Pd/C).

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen (

) atmosphere. -

Dissolution: Charge the flask with 3-Chloro-5-fluoropicolinonitrile (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Addition: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M solution, 2.5 eq) over 20 minutes.

-

Critical Control: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction: Warm to room temperature, then heat to reflux (66°C) for 3–5 hours. Monitor via TLC or LCMS (Look for disappearance of Nitrile peak at

). -

Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane.

-

Caution: Exothermic reaction with vigorous gas evolution.

-

-

Hydrolysis: Add 6N HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH to pH > 10. Extract with DCM (3x). Dry organics over

and concentrate. -

Salt Formation: Dissolve residue in

, add 4N HCl in Dioxane to precipitate the hydrochloride salt (CAS 1416714-11-8).

Analytical Validation (QC)

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.55 | s (broad) | 3H | |

| 8.48 | d ( | 1H | C6-H (Next to Fluorine) |

| 8.15 | dd ( | 1H | C4-H |

| 4.25 | q (or s) | 2H |

Note: The coupling constants (

Mass Spectrometry (LC-MS)[3]

-

Ionization Mode: ESI (+)

-

Expected Mass: 161.02 (

) for -

Isotopic Pattern: Distinct 3:1 ratio for M+H (161) and M+H+2 (163) confirming the presence of one Chlorine atom.

Safety & Handling Guidelines

-

Hazard Class: Irritant / Corrosive (Amine).

-

Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen). The HCl salt is significantly more stable than the free base.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization).

References

-

Google Patents. (2020). CN111138351A: Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.[1] (Cited for analogous reduction conditions). Retrieved from

Sources

Navigating the Economic Landscape of a Key Pharmaceutical Building Block: An In-depth Technical Guide to the Price Trends of (3-Chloro-5-fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorinated Pyridines in Modern Drug Discovery

The landscape of modern drug discovery is increasingly dominated by molecules of greater complexity and specificity. Among the vast arsenal of chemical scaffolds available to medicinal chemists, fluorinated pyridine derivatives have emerged as privileged structures. Their unique electronic properties, enhanced metabolic stability, and ability to modulate pKa make them invaluable in the design of novel therapeutics. (3-Chloro-5-fluoropyridin-2-yl)methanamine, a key building block, is a prime example of this class of compounds, finding application in the synthesis of a range of biologically active molecules. Understanding the economic factors that govern the price of this crucial intermediate is paramount for strategic sourcing, cost-effective research and development, and ultimately, the financial viability of a drug development program. This guide provides a comprehensive analysis of the price trends for (3-Chloro-5-fluoropyridin-2-yl)methanamine, delving into its synthesis, the market dynamics of its precursors, and the broader economic forces that shape its commercial value.

The Synthetic Pathway: A Primary Determinant of Cost

The commercial price of (3-Chloro-5-fluoropyridin-2-yl)methanamine is intrinsically linked to the efficiency, scalability, and cost of its synthesis. The most prevalent and industrially viable route to this aminomethylpyridine is the reduction of the corresponding nitrile, 3-chloro-5-fluoropyridine-2-carbonitrile. This two-step approach, starting from a readily available pyridine precursor, offers a balance of accessibility and cost-effectiveness.

Step 1: Synthesis of the Key Intermediate: 3-Chloro-5-fluoropyridine-2-carbonitrile

The synthesis of the nitrile intermediate is a critical cost driver. A common laboratory and potential industrial-scale synthesis begins with 3-chloro-5-fluoropyridine. The introduction of the nitrile group at the 2-position is a key transformation that significantly influences the overall cost.

A generalized workflow for the synthesis of this intermediate is outlined below:

The cost of this step is influenced by several factors:

-

Price of 3-Chloro-5-fluoropyridine: The starting material's cost is a primary contributor. While not a commodity chemical, it is available from several suppliers, and its price is subject to the costs of its own multi-step synthesis. Current market listings for small quantities (1-5 grams) range from approximately $150 to over $300, indicating a significant cost for a starting material[1][2][3].

-

Cyanide Source: The cost of potassium or sodium cyanide is relatively low, but their high toxicity necessitates specialized handling and waste disposal procedures, adding to the overall process cost.

-

Reaction Conditions: The specific conditions of the cyanation reaction, including the use of any catalysts or activating agents, can impact the yield and purity of the product, thereby influencing the cost per kilogram.

Step 2: Reduction of the Nitrile to the Final Amine

The final step in the synthesis is the reduction of the nitrile group of 3-chloro-5-fluoropyridine-2-carbonitrile to the primary amine. This is a well-established transformation in organic chemistry, with several methods available. However, for industrial-scale production, catalytic hydrogenation is the most economically viable option[4].

The key cost considerations for this reduction step are:

-

Choice of Reducing Agent and Catalyst:

-

Catalytic Hydrogenation: This is the preferred industrial method due to its high efficiency and atom economy[4]. The primary costs are associated with the catalyst and the specialized equipment required for handling hydrogen gas under pressure.

-

Raney Nickel: A more cost-effective catalyst compared to precious metal catalysts[5]. It is highly active but can be pyrophoric and requires careful handling.

-

Palladium on Carbon (Pd/C): Often more efficient, allowing for milder reaction conditions, but the cost of palladium makes it a more expensive option[5].

-

-

Chemical Hydride Reductions:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent, but its high reactivity, moisture sensitivity, and cost make it less suitable for large-scale production[6].

-

Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce nitriles on its own but can be used in the presence of catalysts[7]. It is a safer and more economical option than LiAlH₄.

-

-

-

Reaction Conditions: The temperature, pressure, and solvent used in the reduction can affect the reaction time, yield, and purity of the final product, all of which have cost implications.

-

Purification: The final purification of (3-Chloro-5-fluoropyridin-2-yl)methanamine, whether by distillation or crystallization, adds to the labor and solvent costs.

Table 1: Comparative Analysis of Nitrile Reduction Methods

| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Estimated Relative Cost |

| Catalytic Hydrogenation | H₂ / Raney Nickel | Cost-effective catalyst, high efficiency | Pyrophoric catalyst, requires high pressure | |

| H₂ / Palladium on Carbon | High efficiency, milder conditions | High cost of palladium | ||

| Chemical Reduction | Lithium Aluminum Hydride | High reactivity, good yields | High cost, hazardous, moisture sensitive | |

| Sodium Borohydride (with catalyst) | Safer, more economical than LiAlH₄ | Lower reactivity, may require additives |

Market Dynamics and Their Influence on Price

The price of (3-Chloro-5-fluoropyridin-2-yl)methanamine is not solely determined by its synthesis cost. Broader market forces play a significant role in its price volatility.

Demand from End-Use Industries

The primary driver of demand for this building block, and for pyridine derivatives in general, is the pharmaceutical and agrochemical industries[8][9][10][11].

-

Pharmaceuticals: The increasing use of fluorinated pyridines in the development of new drugs for a wide range of therapeutic areas is a major factor supporting demand. As more drug candidates containing this scaffold progress through clinical trials and towards commercialization, the demand for (3-Chloro-5-fluoropyridin-2-yl)methanamine is expected to grow.

-

Agrochemicals: Pyridine derivatives are essential components in many modern herbicides and pesticides[8]. The need to improve crop yields to feed a growing global population ensures a steady demand from this sector.

Raw Material Price Fluctuations

The cost of the raw materials used in the synthesis of the pyridine backbone itself can have a cascading effect on the price of its derivatives. These raw materials are often derived from petrochemical feedstocks, making their prices susceptible to fluctuations in the oil and gas market[12].

Supply Chain and Geopolitical Factors

The global supply chain for specialty chemicals can be complex and is vulnerable to disruptions. Factors such as trade tensions, shipping costs, and regional manufacturing shutdowns can impact the availability and price of both the final product and its key intermediates[12]. A significant portion of chemical manufacturing is concentrated in specific geographic regions, and any instability in these areas can have a global impact on prices.

Price Trend Analysis: A Qualitative Assessment

Past Trends:

The price of specialized building blocks like (3-Chloro-5-fluoropyridin-2-yl)methanamine has likely seen a gradual increase over the past several years. This can be attributed to the growing demand from the pharmaceutical sector for novel fluorinated scaffolds and the general inflation in the cost of chemical manufacturing, including raw materials, energy, and labor.

Current and Future Trends:

The price of (3-Chloro-5-fluoropyridin-2-yl)methanamine is expected to remain firm and potentially increase in the coming years, driven by the following factors:

-

Sustained Demand: The robust pipeline of new drugs and agrochemicals utilizing fluorinated pyridine structures will continue to drive demand.

-

Increasing Complexity of Synthesis: As the demand for highly pure and specific isomers of such building blocks grows, the manufacturing processes may become more complex, leading to higher costs.

-

Regulatory Scrutiny: Stricter environmental regulations on chemical production can increase compliance costs for manufacturers, which are often passed on to the consumer[13].

-

Raw Material Volatility: The ongoing volatility in the energy markets will likely continue to affect the cost of the basic chemical feedstocks used in pyridine synthesis.

However, some factors could potentially mitigate sharp price increases:

-

Process Optimization: As the demand for this building block increases, manufacturers will be incentivized to invest in process research and development to improve yields and reduce costs.

-

Competition among Suppliers: The presence of multiple suppliers in the market can lead to competitive pricing.

The interplay of these factors is visualized in the following diagram:

Experimental Protocols

For the benefit of researchers, detailed, generalized protocols for the key synthetic steps are provided below. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Protocol 1: Synthesis of 3-Chloro-5-fluoropyridine-2-carbonitrile

Materials:

-

3-Chloro-5-fluoropyridine

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-fluoropyridine in DMSO.

-

Carefully add potassium cyanide to the solution. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required duration (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-5-fluoropyridine-2-carbonitrile.

Protocol 2: Catalytic Hydrogenation of 3-Chloro-5-fluoropyridine-2-carbonitrile

Materials:

-

3-Chloro-5-fluoropyridine-2-carbonitrile

-

Raney Nickel (as a slurry in water or ethanol) or 10% Palladium on Carbon

-

Ethanol or Methanol

-

Hydrogen gas

-

Parr hydrogenator or a similar high-pressure reactor

Procedure:

-

To a high-pressure reactor vessel, add 3-chloro-5-fluoropyridine-2-carbonitrile and the solvent (ethanol or methanol).

-

Carefully add the catalyst (Raney Nickel or Pd/C) to the vessel. Caution: Both catalysts can be pyrophoric. Handle with care under an inert atmosphere or as a slurry.

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

-

After the reaction is complete, carefully vent the reactor and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (3-Chloro-5-fluoropyridin-2-yl)methanamine.

-

The crude product can be further purified by distillation under reduced pressure or by crystallization.

Conclusion

The price of (3-Chloro-5-fluoropyridin-2-yl)methanamine is a complex interplay of its synthetic route, the cost of raw materials, and the dynamics of the pharmaceutical and agrochemical markets. While a precise historical price trend is difficult to ascertain from publicly available data, a thorough understanding of these underlying factors allows for an informed, qualitative assessment of its price evolution. For researchers and drug development professionals, a strategic approach to sourcing this key building block, informed by an awareness of these economic and chemical realities, is essential for managing research budgets and ensuring the cost-effective development of new medicines and agrochemicals. The demand for this and similar fluorinated pyridine building blocks is poised for continued growth, and with it, the importance of understanding the factors that govern their price will only increase.

References

-

PharmaSource. Intermediates Pharma Market Trends: A guide for smarter sourcing. [Link]

-

Grand View Research. Pyridine & Pyridine Derivatives Market | Industry Report, 2030. [Link]

-

Renub Research. Pyridine Market Analysis & Industry Forecast 2034. [Link]

-

Dana Bioscience. 3-Chloro-5-fluoropyridine 1-oxide 1g. [Link]

-

Strategic Market Research. Pyridine and Pyridine Derivatives Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030. [Link]

-

Amerigo Scientific. 3-Chloro-5-fluoropyridine (97%). [Link]

-

Fortune Business Insights. Pyridine And Pyridine Derivatives Market Size, Share, 2034. [Link]

-

MarketsandMarkets. Pyridine & Pyridine Derivatives Market, Industry Size Forecast [Latest]. [Link]

-

Unimrkt Healthcare. How Indian Drug Manufacturers Help Importers Tackle Price Volatility. [Link]

-

IMARC Group. Pyridine Prices 2026 | January Price Chart, Trend & Index. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Apiary. Examining the 2-Fluoropyridine Market: Manufacturing Segments, Key Focus Areas, Market Potential, Size, Share, and Future Forecasts at a 6% CAGR from 2026 to 2033. [Link]

-

PharmExec. Policy Whiplash in Pharma: Navigating Volatility with Strategic Clarity. [Link]

-

PubMed. Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Price-Watch. Pyridine Price Trend and Forecast. [Link]

-

Cognitive Market Research. Fluoro Pyridines Market Analysis 2026, Market Size, Share, Growth, CAGR, Forecast, Trends, Revenue, Industry Experts, Consultation, Online/Offline Surveys, Syndicate Reports. [Link]

-

Eubioco. Factors influencing the price of medicines. [Link]

-

ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid or Raney(Ni/Al)alloy/Formic Acid. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

ChemAnalyst. Pyridine Prices, Trends, Chart, Index and News Q4 2025. [Link]

- Google Patents. CN1810766A - Nitrile reducing process to prepare amine.

-

Unimrkt Healthcare. 8 Factors Affecting Drug Prices and How to Get Them Right. [Link]

-

IndiaMART. 3 Chloropyrazin 2 yl Methanamine Hydrochloride. [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

RSC Publishing. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

IndiaMART. 5 Bromo 3 Fluoropyridine 2 Carbonitrile. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 3-Chloro-5-fluoropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-Chloro-5-fluoropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Catalytic Systems for the Reduction of Aromatic and Aliphatic Nitrile Compounds to Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

- 8. grandviewresearch.com [grandviewresearch.com]

- 9. Pyridine and Pyridine Derivatives Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030 [strategicmarketresearch.com]

- 10. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 11. Pyridine & Pyridine Derivatives Market, Industry Size Forecast [Latest] [marketsandmarkets.com]

- 12. How Indian Drug Manufacturers Help Importers Tackle Price Volatility [actizapharma.com]

- 13. pharmexec.com [pharmexec.com]

Physicochemical Profiling of (3-Chloro-5-fluoropyridin-2-yl)methanamine: pKa Determination & Implications for Drug Design

[1][2][3]

Executive Summary

(3-Chloro-5-fluoropyridin-2-yl)methanamine (CAS: 1211578-98-1) acts as a critical fragment in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3][4] Its physicochemical behavior is dominated by the interplay between the basic primary amine and the electron-deficient pyridine ring.[1][2][3][4][5]

Unlike standard pyridine building blocks, the simultaneous presence of 3-chloro (steric/inductive) and 5-fluoro (inductive) substituents creates a unique ionization profile.[1][2][3][4] This guide provides predicted pKa values derived from structure-activity relationships (SAR) and details the authoritative experimental protocols required to validate these values in a drug discovery setting.

Structural Analysis & Predicted pKa Values

The Ionization Landscape

The molecule possesses two potential protonation sites.[3][4][5][6] Understanding their hierarchy is essential for selecting the correct titration method.[2][3][4][5][6]

-

Site A (Primary Amine,

): The dominant basic center.[1][2][3][4][5][6] In unsubstituted 2-picolylamine, this pKa is ~8.[3][4][5]8. The electron-withdrawing nature of the halogenated ring will lower this value.[2][3][4][5] -

Site B (Pyridine Nitrogen,

): Typically pKa ~5.2 in pyridine.[1][3][4][5][6] In this scaffold, the basicity is drastically suppressed by the "Ortho Effect" of the 3-Chloro group and the inductive withdrawal of the 5-Fluoro group.[1][2][3][4]

Predicted Values (In Silico Estimation)

Note: These values are calculated estimates based on Hammett substituent constants (

| Ionization Center | Predicted pKa | Confidence | Mechanistic Rationale |

| Primary Amine ( | 7.4 ± 0.3 | High | The electron-deficient ring exerts a strong |

| Pyridine Nitrogen ( | < 1.0 | High | The 3-Cl and 5-F substituents are strong electron-withdrawing groups (EWGs).[1][2][3][4][5][6] The 3-Cl group also introduces steric hindrance, destabilizing the protonated form.[2][3][4][5] This site is effectively non-basic in physiological pH.[2][3][4][5][6] |

Ionization Pathway Diagram

The following diagram illustrates the protonation states across the pH scale.

Figure 1: Predicted ionization scheme. The molecule exists predominantly as a monocation (protonated primary amine) at physiological pH (7.4).[1][3][4][5][6]

Experimental Protocols (Authoritative Methodology)

Since exact literature values are sparse for this specific halogenated derivative, empirical determination is required.[3][4][5][6] Two methods are recommended: Potentiometric Titration (Standard) and UV-metric Titration (Low Solubility/Low pKa).[1][2][3][4][5][6]

Method A: Potentiometric Titration (The Gold Standard)

Best for determining the amine pKa (~7.4).[1][3][4][5][6]

-

Instrument: Mettler Toledo T5/T7 or Sirius T3.

-

Concentration: 1–3 mM sample concentration.

-

Solvent: Water (if soluble) or Water/Methanol cosolvent (extrapolated to 0% organic).[1][2][3][4][5][6]

Step-by-Step Protocol:

-

Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C. Ensure slope > 98%.

-

Blank Titration: Perform a blank titration with 0.15 M KCl (ionic strength adjustor) to determine the exact carbonate content and electrode parameters.

-

Sample Preparation: Weigh ~3 mg of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride. Dissolve in 20 mL of degassed 0.15 M KCl solution.

-

Acidification: Lower the starting pH to ~2.0 using 0.5 M HCl.

-

Titration: Titrate with 0.5 M KOH (CO2-free) up to pH 11.0. Use dynamic dosing (smaller increments near inflection points).

-

Data Fitting: Use the Bjerrum plot analysis. The point of half-neutralization (

) corresponds to the amine pKa.[1][2][3][4][5][6]

Method B: UV-metric Titration (Spectrophotometric)

Required for the Pyridine pKa (< 1.[1][2][3][4][5][6]0) or if the compound precipitates at high pH.[1][3][4][5][6]

-

Principle: The conjugation of the pyridine ring changes upon protonation, resulting in a UV shift (bathochromic or hypsochromic).[2][3][4][5][6]

-

Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.[1][2][3][4][5][6]

Step-by-Step Protocol:

-

Sample Prep: Prepare a 50 µM solution of the compound.

-

Wavelength Scan: Scan from 200–400 nm at pH 2.0 and pH 10.0 to identify the

shift. -

Titration: Titrate from pH 1.5 down to pH 0.5 (using strong HCl) or up to pH 12.

-

Analysis: Plot Absorbance vs. pH at

. The inflection point of the sigmoidal curve represents the pKa.[2][3][4][5][6]

Workflow Visualization

Figure 2: Decision tree for experimental pKa determination.

Implications for Drug Discovery[2][3][4]

LogD Profile (Lipophilicity vs. pH)

The distribution coefficient (LogD) is pH-dependent.[1][2][3][4][5][6]

-

At pH 7.4 (Blood): The molecule is predominantly cationic (protonated amine).[1][2][3][4][5][6] This improves solubility but may limit passive permeability across the blood-brain barrier (BBB) unless active transport is utilized.[1][2][3][4][5]

-

At pH > 8.0: The molecule becomes neutral, significantly increasing Lipophilicity (LogP) and membrane permeability.[2][3][4][5][6]

Synthetic Utility

The low basicity of the pyridine nitrogen allows for selective functionalization.[2][3][4][5][6]

References

-

Avdeef, A. (2003).[3][4][5][6] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4][5] (Authoritative text on pKa methodology).

-

Albert, A., & Serjeant, E. P. (1984).[3][4][5][6] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[2][4][5][6]

-

PubChem Database. (2024).[2][4][5][6] Compound Summary for 2-(Aminomethyl)pyridine. National Library of Medicine.[2][4][5][6] [Link] (Used as the baseline analog for predictions).[1][3][4][5][6]

-

Perrin, D. D. (1965).[3][4][5][6] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2][4][5][6]

Sources

- 1. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine | C8H8ClF3N2 | CID 11961968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Procurement and Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine: A Technical Guide for Bulk Quantities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of medicinal chemistry. The pyridine ring, a ubiquitous motif in a vast array of biologically active molecules, offers a versatile platform for structural modification. When further functionalized with halogens such as chlorine and fluorine, the resulting derivatives often exhibit enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. (3-Chloro-5-fluoropyridin-2-yl)methanamine, with its unique substitution pattern, represents a key building block for the synthesis of novel compounds with significant therapeutic and agricultural potential. This guide provides an in-depth technical overview of the availability, synthesis, and quality control considerations for securing this valuable intermediate in bulk quantities.

Part 1: Bulk Availability and Procurement Landscape

The commercial availability of (3-Chloro-5-fluoropyridin-2-yl)methanamine in research quantities is established through various chemical suppliers. For researchers and developers requiring bulk quantities (kilogram to multi-kilogram scale), the procurement landscape shifts from off-the-shelf purchasing to sourcing from manufacturers with custom synthesis and large-scale production capabilities.

Several chemical suppliers, including but not limited to BLDpharm and ChemicalBook, list (3-Chloro-5-fluoropyridin-2-yl)methanamine (CAS 1211578-98-1) and its hydrochloride salt, indicating a degree of commercial accessibility.[1] However, for bulk orders, it is crucial to engage with suppliers who can demonstrate a track record in large-scale organic synthesis and provide detailed information on their manufacturing capacity and lead times. Many of these suppliers, particularly those with a focus on pharmaceutical intermediates, offer custom synthesis services and can scale up production to meet specific project requirements.

Table 1: Key Considerations for Bulk Quantity Procurement

| Consideration | Key Factors to Evaluate |

| Supplier Type | Differentiate between stock suppliers and manufacturers with custom synthesis capabilities. |

| Production Scale | Inquire about maximum batch size and annual production capacity. |

| Lead Time | Obtain realistic timelines for synthesis, quality control, and delivery of bulk orders. |

| Quality System | Verify the supplier's quality management system (e.g., ISO 9001 certification). |

| Technical Support | Assess the availability and expertise of technical support for any process-related inquiries. |

| Documentation | Ensure the supplier can provide a comprehensive Certificate of Analysis (COA), Safety Data Sheet (SDS), and details of the synthetic route. |

Part 2: Scalable Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine

While multiple synthetic routes to substituted pyridines exist, a robust and scalable process is paramount for the production of bulk quantities of (3-Chloro-5-fluoropyridin-2-yl)methanamine. A plausible and industrially viable approach involves a multi-step synthesis starting from readily available precursors. One such strategy, adapted from methodologies for structurally similar compounds, is outlined below.[2][3][4]

Proposed Industrial-Scale Synthetic Pathway

A logical and scalable synthesis commences with a suitable dichlorofluoropyridine precursor, followed by cyanation and subsequent reduction of the nitrile to the desired aminomethyl group.

Caption: Proposed two-step synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine.

Detailed Experimental Protocol (Hypothetical & Adaptable)

Step 1: Synthesis of 2-Cyano-3-chloro-5-fluoropyridine

This step involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring with a cyanide group. The reactivity of the 2-position is generally higher than the 3-position in such systems.

-

Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet is charged with 2,3-dichloro-5-fluoropyridine and a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Sodium cyanide (NaCN) or potassium cyanide (KCN) is added portion-wise to the stirred solution. The molar ratio of cyanide to the starting material is typically in the range of 1.1 to 1.5 equivalents.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C and monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-cyano-3-chloro-5-fluoropyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.

Step 2: Synthesis of (3-Chloro-5-fluoropyridin-2-yl)methanamine

The final step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and scalable method for this transformation.[2]

-

Catalyst and Solvent: A high-pressure autoclave is charged with 2-cyano-3-chloro-5-fluoropyridine, a suitable solvent (e.g., methanol, ethanol, or acetic acid), and a hydrogenation catalyst such as Raney nickel or palladium on carbon (Pd/C).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-80 °C) until the uptake of hydrogen ceases.

-

Catalyst Removal: After the reaction is complete, the reactor is depressurized, and the catalyst is carefully filtered off through a pad of celite.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) followed by recrystallization to afford (3-Chloro-5-fluoropyridin-2-yl)methanamine in high purity.

Part 3: Quality Control and Specifications for Bulk Quantities

Ensuring the quality and consistency of (3-Chloro-5-fluoropyridin-2-yl)methanamine is critical for its successful application in research and development. A comprehensive Certificate of Analysis (COA) should be requested from the supplier for each batch.

Table 2: Typical Quality Control Parameters and Analytical Methods

| Parameter | Typical Specification | Analytical Method |

| Appearance | White to off-white solid or crystalline powder | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Purity | ≥ 98.0% (or as specified) | HPLC, GC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | To be specified based on the synthetic process | GC-HS (Headspace Gas Chromatography) |

| Inorganic Impurities | To be specified (e.g., heavy metals) | Inductively Coupled Plasma (ICP) analysis |

A representative COA for a similar compound would typically show the batch number, test date, and results for appearance, purity by HPLC, and identity confirmation by NMR.[5][6][7]

Part 4: Safety and Handling of (3-Chloro-5-fluoropyridin-2-yl)methanamine

As with any chemical intermediate, proper safety precautions must be observed during the handling and storage of (3-Chloro-5-fluoropyridin-2-yl)methanamine. A comprehensive Safety Data Sheet (SDS) from the supplier is the primary source of this information.

General Safety Information (based on analogous compounds): [8]

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place away from incompatible materials.

Caption: Recommended workflow for the safe handling and storage of chemical intermediates.

Conclusion

(3-Chloro-5-fluoropyridin-2-yl)methanamine is a valuable building block for the development of new chemical entities. While readily available in small quantities, securing this intermediate in bulk requires careful consideration of the supplier's manufacturing capabilities, a robust and scalable synthetic process, and stringent quality control measures. By following the guidance outlined in this document, researchers and drug development professionals can confidently navigate the procurement and utilization of this important compound for their large-scale projects.

References

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | P

- 2-Amino-5-chloro-3-fluoropyridine synthesis - ChemicalBook.

- SAFETY D

- Certific

- 1211578-98-1|(3-Chloro-5-fluoropyridin-2-yl)methanamine - BLDpharm.

- SAFETY D

- Certific

- Certific

Sources

- 1. 1211578-98-1|(3-Chloro-5-fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 3. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. file.leyan.com [file.leyan.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Amide Bond Formation with (3-Chloro-5-fluoropyridin-2-yl)methanamine

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of forming amide bonds with (3-Chloro-5-fluoropyridin-2-yl)methanamine. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common hurdles and achieve successful synthesis.

The Challenge: Understanding the Substrate

(3-Chloro-5-fluoropyridin-2-yl)methanamine presents a significant challenge in amide synthesis primarily due to its electronic and steric properties. The pyridine ring, inherently electron-withdrawing, is further deactivated by the presence of both chloro- and fluoro- substituents. This cumulative electron-withdrawing effect significantly reduces the nucleophilicity of the primary amine, making it a poor nucleophile that reacts sluggishly under standard conditions.[1] Additionally, the amine's position adjacent to the substituted pyridine ring introduces steric hindrance that can impede its approach to an activated carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling conditions (e.g., EDC/HOBt) often ineffective for this amine?

A1: Standard carbodiimide reagents like EDC require an additive such as HOBt to form an activated HOBt-ester intermediate.[2] While effective for many amines, the reactivity of this intermediate is often insufficient to be attacked efficiently by a weakly nucleophilic amine like (3-Chloro-5-fluoropyridin-2-yl)methanamine. The reaction stalls or proceeds very slowly, leading to low yields and potential decomposition of the activated ester.[1][3]

Q2: What are the most effective classes of coupling reagents for this substrate?

A2: For challenging, electron-deficient amines, more potent in situ activating reagents are required. The most successful classes are:

-

Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly effective.[4][5] HATU is often considered the gold standard for difficult couplings because it generates a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the reaction.[5]

-

Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, offering high coupling efficiency with low risk of racemization.[4][6] PyAOP is particularly reactive and can be advantageous in very hindered systems.[7][8]

-

Acyl Fluoride Precursors: In extremely difficult cases where other methods fail, converting the carboxylic acid to a highly reactive acyl fluoride can be a superior strategy.[3][9]

Q3: How can I effectively monitor the progress of my coupling reaction?

A3: Given the sluggish nature of these reactions, monitoring is critical. The most reliable methods are:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It allows you to track the disappearance of your starting materials (amine and carboxylic acid) and the appearance of your desired amide product, while also revealing the presence of any side products.

-

TLC (Thin Layer Chromatography): A quick and easy way to get a qualitative sense of the reaction's progress.[10] Ensure you have a solvent system that clearly separates the starting materials from the product.

-

¹H NMR: Taking an aliquot from the reaction mixture can provide a clear picture of the conversion by integrating the signals corresponding to the starting materials and the product.[11][12]

Troubleshooting Guide

Q: My reaction shows little to no conversion of the starting materials. What are the primary causes and how can I fix it?

A: This is the most common issue and typically points to insufficient activation of the carboxylic acid or poor reactivity of the amine.

Detailed Solutions:

-

Insufficient Activation: Your coupling reagent is not potent enough.

-

Solution: If you are using a carbodiimide like EDC or DCC, switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt.[3] These reagents generate more reactive intermediates capable of reacting with electron-poor amines. See Table 1 for a comparison.

-

-

Suboptimal Base: The choice of base is critical.

-

Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[8] These bases are strong enough to deprotonate the carboxylic acid and facilitate the reaction without competing as a nucleophile. Avoid using bases like triethylamine (TEA) if possible, as it is less hindered and can sometimes cause side reactions.

-

-

Reaction Conditions are Too Mild: Steric hindrance and low nucleophilicity slow the reaction rate significantly.[3]

-

Poor Solvation: The reactants may not be fully dissolved, or aggregation may be occurring.

-

Solution: N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) for difficult couplings due to its better solvating properties.[3]

-

Q: I'm observing a significant side product that appears to be related to my coupling reagent. What is happening?

A: With uronium reagents like HATU or HBTU, the most common side reaction is the guanidinylation of your amine.

-

Cause: This occurs when the coupling reagent reacts directly with the free amine, forming a stable guanidinium group.[13] This permanently "caps" the amine, preventing it from reacting with the activated acid. This is more likely to happen if the coupling reagent is in excess or if the amine is present before the carboxylic acid is fully activated.[8][13]

-

Solution: Always pre-activate the carboxylic acid. Mix the carboxylic acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your solvent and stir for 5-15 minutes at 0 °C to room temperature before adding the (3-Chloro-5-fluoropyridin-2-yl)methanamine.[2][13] This ensures that the highly reactive OAt-ester is formed first, ready to be attacked by the amine.[2]

Data Summary: Coupling Reagent Selection

The choice of coupling reagent is the most critical variable. The table below summarizes common options and their suitability for this challenging substrate.

| Reagent Class | Example(s) | Activated Intermediate | Suitability for this Amine | Key Considerations |

| Carbodiimide | EDC, DCC | O-acylisourea | Low | Generally insufficient for electron-deficient amines.[3] Requires an additive (HOBt, Oxyma). Byproducts can be difficult to remove (DCU).[7] |

| Uronium/Aminium | HATU, HBTU, HCTU | OAt-ester (HATU) or OBt-ester (HBTU) | High | HATU is often the best choice due to the highly reactive OAt-ester.[5] Pre-activation of the acid is crucial to prevent amine guanidinylation.[13] |

| Phosphonium | PyBOP, PyAOP | OBt-ester (PyBOP) or OAt-ester (PyAOP) | High | Excellent reactivity with low racemization risk.[4] PyAOP is more reactive than PyBOP.[7] Does not cause guanidinylation side reactions.[8] |

| Acyl Halide | SOCl₂, (COCl)₂ | Acyl Chloride | Moderate to High | Can be effective but requires a separate activation step.[14][] Harsh conditions (heat) may be needed, which can be incompatible with sensitive functional groups.[16] |

| Acyl Fluoride | TFFH, PyFluor | Acyl Fluoride | Very High | An excellent strategy for the most challenging couplings where other methods fail.[3][9] Highly reactive intermediates. |

Experimental Protocols

Protocol 1: High-Potency Coupling Using HATU

This protocol is the recommended starting point for coupling (3-Chloro-5-fluoropyridin-2-yl)methanamine.

-

Reagent Preparation:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

-

Add HATU (1.1 - 1.2 eq).

-

Dissolve the solids in anhydrous DMF or NMP (to make a ~0.1-0.5 M solution).

-

-

Pre-Activation:

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) dropwise while stirring.

-

Allow the mixture to stir at 0 °C for 5 minutes, then warm to room temperature and stir for an additional 10 minutes. This is the pre-activation step.[13]

-

-

Coupling Reaction:

-

In a separate flask, dissolve (3-Chloro-5-fluoropyridin-2-yl)methanamine (1.1 eq) in a small amount of anhydrous DMF or NMP.

-

Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature. Monitor progress by LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, consider heating to 40-50 °C. Reactions may require 4-24 hours for completion.

-

-

Workup and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess acid and HOBt/HOAt), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

-

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[3][9][17]

-

Acyl Fluoride Formation:

-

In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

-

Add a fluorinating agent such as PyFluor or Cyanuric Fluoride (1.1 eq) and a suitable base (e.g., pyridine or DIPEA, 1.5 eq).

-

Stir the reaction at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by IR or ¹⁹F NMR).

-

-

Coupling Reaction:

-

In a separate flask, dissolve (3-Chloro-5-fluoropyridin-2-yl)methanamine (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM or THF.

-

Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by LC-MS. These reactions are often much faster than standard couplings.

-

-

Workup and Purification:

-

Follow the same workup and purification procedure as described in Protocol 1.

-

References

- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.

- BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.

-

Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

- BenchChem. (2025). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.

- University of Calgary. (n.d.). Ch27 : Peptide synthesis.

- Merck. (n.d.). Novabiochem® Coupling reagents.

-

Organic Chemistry Portal. (2025). Amide synthesis by acylation. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- BenchChem. (2025).

- The Journal of Organic Chemistry. (2019).

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

- Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.

- ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions.

- Current Chemistry Letters. (2022).

- ResearchGate. (2025).

- ResearchGate. (n.d.). The AM1 calculated pK a values for pyridines in aqueous solution (ε =78.4).

- University of Copenhagen Research Portal. (2016).

- ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...).

-

Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.

- UVicSpace. (2021).

- ResearchGate. (n.d.).

- ResearchGate. (2021). Why did my amide syntesis does not work?.

- Reddit. (2021).

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

- BOC Sciences. (2024).

- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.

- Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine.

- PubChem. (n.d.). 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride.

- Reddit. (2025). Side reactions with HBTU amide coupling? : r/Chempros.

- BLDpharm. (n.d.). 175277-74-4|(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine.

- BLDpharm. (n.d.). 1211578-98-1|(3-Chloro-5-fluoropyridin-2-yl)methanamine.

- PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.

- MDPI. (2018).

- ChemicalBook. (2025). (3-fluoropyridin-2-yl)MethanaMine hydrochloride | 1260903-05-6.

- PMC. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jpt.com [jpt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

Validation & Comparative

Comparative Guide: 1H NMR Analysis of (3-Chloro-5-fluoropyridin-2-yl)methanamine

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for (3-Chloro-5-fluoropyridin-2-yl)methanamine , a critical fragment in kinase inhibitor synthesis.[1] Unlike standard spectral libraries, this document focuses on comparative verification —specifically distinguishing the target amine from its synthetic precursors (nitriles) and regioisomers.[2]

We utilize a "first-principles" approach combined with empirical data to define the splitting patterns driven by the Fluorine-19 nucleus (

Structural Logic & Prediction

Before analyzing the spectrum, one must understand the magnetic environment created by the substituents on the pyridine ring.[2]

The Molecule[1][3][4][5]

-

Substituents:

-

Active Protons:

The Fluorine Effect ( F Coupling)

The presence of Fluorine at Position 5 is the dominant spectral feature.[2] Unlike Chlorine,

- (Ortho): Coupling between F5 and H4 / H6.[2] Expected range: 8.0 – 10.0 Hz .[2][1]

- (Meta): Coupling between H4 and H6.[2] Expected range: 1.5 – 2.5 Hz .[2][1]

Consequently, both aromatic protons will appear as Doublet of Doublets (dd) , not simple singlets or doublets.[2]

Comparative Analysis: Target vs. Precursor

In drug development, this amine is typically synthesized via the reduction of 3-chloro-5-fluoropicolinonitrile .[1] The critical performance metric is the complete disappearance of the nitrile and the emergence of the amine signals.[2][1]

Spectral Comparison Table

| Feature | Target: (3-Chloro-5-fluoropyridin-2-yl)methanamine | Alternative: 3-Chloro-5-fluoropicolinonitrile (Precursor) | Diagnostic Note |

| Solvent | DMSO- | CDCl | DMSO is required to visualize |

| H6 (Aromatic) | Shifted upfield in amine due to loss of CN anisotropy.[2] | ||

| H4 (Aromatic) | H4 is shielded in the amine relative to the nitrile.[2] | ||

| ABSENT | Primary confirmation of reduction. | ||

| ABSENT | Broad signal; disappears with |

Signal Assignment Logic (Visualization)

The following diagram illustrates the splitting tree for the aromatic protons, clarifying why "messy" multiplets are actually precise "doublet of doublets."

Figure 1: Coupling Tree Logic. Both aromatic protons (H4 and H6) undergo large splitting by Fluorine, followed by fine splitting by each other.[2]

Experimental Protocol

To ensure reproducibility and accurate "Performance" (purity assessment), follow this self-validating protocol.

Sample Preparation[2]

-

Solvent: 0.6 mL DMSO-

(99.9% D).[2] -

Tube: 5mm high-precision NMR tube.

Instrument Parameters

-

Frequency: 400 MHz or higher (essential to resolve the H4/H6 coupling patterns).

-

Scans (NS): Minimum 16 (for high S/N ratio on the end groups).

Validation Workflow

Figure 2: Step-by-step validation workflow for confirming product identity.

Detailed Spectral Assignment

Based on empirical shifts for halogenated pyridines [1] and coupling constants [2], the expected data is:

Aromatic Region (7.5 – 8.5 ppm)[1]

-

H6 (

ppm): -

H4 (

ppm):

Aliphatic Region (2.0 – 4.5 ppm)[1]

-

(

-

(

Common Pitfalls & Troubleshooting

-

Missing Amine Peak: If the sample is "wet" (contains water) or if CDCl

is acidic, the -

Regioisomer Confusion: The 5-chloro-3-fluoro isomer is a common impurity.[1]

-

Differentiation: Look at the coupling constants.[2][1][4][5][7][8][9] The electronic environment of H4 vs H6 changes slightly, but the most reliable method is 13C NMR or 2D NOESY (correlation between CH2 and H3/H4? No, H3 is substituted.[2] Correlation between CH2 and Ring).

-

Check: In the target molecule, the

group is at position 2.[1] It is close to the Cl at position 3.[2] A NOESY experiment would show no strong correlation to a proton at position 3 (since it is Cl).[2] If you see a correlation between

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][1] (Standard reference for chemical shift prediction).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1] (Authoritative source for H-F coupling constants).

-

PubChem Compound Summary. (2023). (3-Chloro-5-fluoropyridin-2-yl)methanamine. National Center for Biotechnology Information.[2][1]

-

Reich, H. J. (2023).[2] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for Fluorine-Proton coupling values).

Sources

- 1. prepchem.com [prepchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H7Cl2F3N2 | CID 11499744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ekwan.github.io [ekwan.github.io]

- 5. researchgate.net [researchgate.net]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. J-coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Comparative Analytical Guide: LC-MS Profiling of (3-Chloro-5-fluoropyridin-2-yl)methanamine

Executive Summary & Analytical Challenge

(3-Chloro-5-fluoropyridin-2-yl)methanamine (C₆H₆ClFN₂) is a critical heterocyclic building block, often used in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—a highly polar primary amine tail attached to an electron-deficient, halogenated pyridine core—presents a specific analytical challenge.

-

The Problem: Standard C18 alkyl phases often fail to retain this small, polar molecule (

), leading to elution in the void volume where ion suppression is highest. -

The Solution: This guide compares the industry-standard C18 approach against a specialized Pentafluorophenyl (PFP) stationary phase.[1][2] We demonstrate why PFP is the superior choice for this analyte, leveraging specific Lewis acid-base and

-

Comparative Strategy: C18 vs. Fluorophenyl (PFP)[1][3]

The following table summarizes the performance metrics of the two competing methodologies.

| Feature | Method A: C18 (General Purpose) | Method B: PFP (Targeted Optimization) |

| Mechanism | Hydrophobic Interaction (Dispersive) | |

| Retention | Weak ( | Strong ( |

| Peak Shape | Often tails due to silanol interactions with the amine. | Sharp. Fluorine atoms on ligand shield silanols. |

| Selectivity | Low for halogen positioning. | High. Distinguishes between Cl/F positional isomers. |

| Recommendation | Not Recommended for quantitative work. | Highly Recommended for characterization and QC. |

Why PFP Wins

The PFP phase contains a pentafluorophenyl ring.[1][2] The fluorine atoms on the stationary phase create a localized area of electron deficiency. The (3-Chloro-5-fluoropyridin-2-yl)methanamine molecule, being electron-rich at the amine and having distinct halogen handles, engages in strong "fluoro-philic" and charge-transfer interactions that C18 cannot replicate.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The specific MS parameters allow you to confirm identity not just by mass, but by the unique isotopic physics of the chlorine atom.

Sample Preparation

-

Diluent: 90:10 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

-

Expert Insight: Do not dissolve initially in 100% acetonitrile. The high organic content can cause immediate breakthrough (no retention) on the column for this polar amine.

-

-

Concentration: 10 µg/mL (for full scan); 100 ng/mL (for MRM optimization).

LC Conditions (Optimized PFP Method)

-

Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.6 µm (e.g., Kinetex PFP or equivalent).

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B (Isocratic hold to stack polar amine)

-

6.0 min: 95% B

-

8.0 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.[4]

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).[5]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

Data Interpretation & Validation

The Chlorine Isotope Signature (Internal Fidelity Check)

The presence of a single Chlorine atom provides a definitive validation check. You must observe two distinct peaks for the molecular ion

- Peak (100% relative abundance): ~161.03 m/z

- Peak (~32% relative abundance): ~163.03 m/z

-

Validation Rule: If the intensity ratio of 161:163 deviates significantly from 3:1 , the peak is likely an interference or a co-eluting non-halogenated impurity.

Fragmentation Pathway (MS/MS)

The primary fragmentation pathway involves the neutral loss of ammonia (

-

Precursor: 161.03 m/z (

) -

Primary Fragment: 144.00 m/z (Loss of

, 17 Da) -

Secondary Fragment: 108/110 m/z (Loss of

or

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This diagram illustrates the logic flow for selecting the correct column chemistry based on the analyte's properties.

Caption: Analytical decision matrix highlighting the superiority of PFP phases for polar, halogenated amines.

Diagram 2: MS/MS Fragmentation Mechanism

This diagram details the specific mass transitions used for MRM (Multiple Reaction Monitoring) quantification.

Caption: Proposed fragmentation pathway showing the characteristic loss of ammonia (17 Da).

References

-

Bell, D. S. (2016).[1] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

-

Advanced Chromatography Technologies. (2025). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[8] Chromatography Today. Link

-

Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance and Chlorine Signatures. Link

-

PubChem. (2025). Compound Summary: (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride.[9] National Library of Medicine. Link

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. fortis-technologies.com [fortis-technologies.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. quora.com [quora.com]

- 7. LC-MS/MS Data Annotation using R and Python • Metabonaut [rformassspectrometry.github.io]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. PubChemLite - (2-chloro-5-fluoropyridin-3-yl)methanamine hydrochloride (C6H6ClFN2) [pubchemlite.lcsb.uni.lu]

Halogenation Impact on Pyridine Scaffolds: A Comparative Analysis of (3-Chloro-5-fluoropyridin-2-yl)methanamine vs. Non-Halogenated Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Subject: (3-Chloro-5-fluoropyridin-2-yl)methanamine (CAS: 1211578-98-1) vs. 2-(Aminomethyl)pyridine (2-Picolylamine)

Executive Summary: The "Magic Halogen" Effect

In medicinal chemistry, the transition from a standard pyridine scaffold to a halogenated analog is rarely a trivial substitution; it is a strategic maneuver to alter the physicochemical landscape of a drug candidate.

This guide objectively compares (3-Chloro-5-fluoropyridin-2-yl)methanamine (hereafter CFPM ) with its non-halogenated parent, 2-(aminomethyl)pyridine (hereafter 2-AMP ).

The Verdict: While 2-AMP serves as a generic, highly basic polar scaffold, CFPM offers a superior profile for lead optimization in three critical areas:

-

Metabolic Stability: The 5-fluoro substituent effectively blocks the primary site of oxidative metabolism (CYP450).

-

Electronic Tuning: The electron-withdrawing nature of the 3-Cl/5-F pair significantly lowers the basicity of the pyridine nitrogen, reducing off-target liabilities (e.g., hERG inhibition) often associated with highly basic centers.

-

Conformational Control: The 3-chloro group exerts a steric "ortho-effect," biasing the exocyclic amine into specific conformations favorable for active site binding.

Part 1: Critical Attribute Analysis

The following table synthesizes experimental and predicted data to highlight the stark differences between the two scaffolds.

Table 1: Physicochemical Comparison

| Feature | 2-(Aminomethyl)pyridine (2-AMP) | (3-Chloro-5-fluoropyridin-2-yl)methanamine (CFPM) | Impact on Drug Design |

| Molecular Weight | 108.14 g/mol | 160.58 g/mol | Slight increase; negligible impact on Ligand Efficiency (LE). |

| Pyridine pKa | ~5.2 (Pyridine N) | < 2.0 (Estimated) | Critical: CFPM is far less likely to be protonated at physiological pH, improving membrane permeability. |

| Amine pKa | ~8.8 | ~7.5 - 8.0 | The exocyclic amine remains nucleophilic but slightly less basic due to inductive effects. |

| LogP (Lipophilicity) | -0.2 (Hydrophilic) | ~1.2 (Moderately Lipophilic) | CFPM has better passive permeability and CNS penetration potential. |

| Metabolic Liability | High (N-oxidation, C5-oxidation) | Low (Blocked C5, Sterically hindered C3) | CFPM extends half-life ( |

| Binding Mode | H-bond Acceptor (N) | H-bond Acceptor + Halogen Bond (Cl/F) | Halogens can fill hydrophobic pockets or engage in halogen bonding with backbone carbonyls. |

Deep Dive: The Electronic "Cooling" Effect

The most profound difference is the pKa shift .

-

2-AMP: The pyridine nitrogen is moderately basic. At physiological pH (7.4), a significant fraction exists as a cation or can easily accept a proton, which can lead to promiscuous binding (e.g., to the hERG potassium channel).

-

CFPM: The Chlorine (C3) and Fluorine (C5) are strong electron-withdrawing groups (EWGs). They pull electron density away from the pyridine nitrogen via inductive effects (-I). This "cools" the ring, making the nitrogen a very poor proton acceptor. This is often desired to improve oral bioavailability and reduce toxicity.

Part 2: Metabolic Stability & Mechanism

The 5-position of the pyridine ring is a "metabolic hotspot," highly susceptible to oxidation by Cytochrome P450 enzymes.

-

In 2-AMP: CYP450 enzymes readily attack the electron-rich C5 position, leading to hydroxylation and subsequent clearance.

-

In CFPM: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the C5-Hydrogen with Fluorine renders this position inert to oxidative attack. Furthermore, the 3-Chloro substituent provides steric protection to the benzylic carbon (the methanamine linker), slowing down deamination.

Visualization: Metabolic Fate Comparison

Figure 1: Comparative metabolic pathways. Note the blockade of the C5-oxidation pathway in the CFPM scaffold due to fluorination.

Part 3: Synthetic Utility & Reactivity[1]

While 2-AMP is cheap and abundant, CFPM requires specific synthesis. However, the presence of halogens on the CFPM ring opens up S_NAr (Nucleophilic Aromatic Substitution) possibilities that 2-AMP lacks.

Synthetic Workflow for CFPM

The synthesis typically proceeds via the reduction of the corresponding nitrile, as the direct halogenation of 2-AMP is difficult to control (regioselectivity issues).

Figure 2: Synthetic route to CFPM. Note that standard hydrogenation (Pd/C, H2) must be avoided in Step 2 to prevent stripping the Chlorine/Fluorine atoms; Borane or Raney Nickel is preferred.

Part 4: Validated Experimental Protocols

To validate the advantages of CFPM in your specific application, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

-

Preparation:

-

Prepare 10 mM stock solutions of Test Compound (CFPM derivative) and Control (2-AMP derivative) in DMSO.

-

Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

-

-

Incubation:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Mix: 1 µM compound + 0.5 mg/mL HLM in buffer. Pre-incubate at 37°C for 5 mins.

-

Start: Initiate reaction with NADPH-regenerating system (final 1 mM).

-

-

Sampling:

-

Take aliquots (50 µL) at

min. -

Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

-

Validation Check:

-

Include Verapamil (high clearance) and Warfarin (low clearance) as assay controls. If Verapamil

min, the microsomes are inactive; discard data.

-

Protocol B: pKa Determination (Potentiometric Titration)

Objective: Quantify the electronic "cooling" effect of the halogens.

-

Setup: Use a Sirius T3 or equivalent potentiometric titrator.

-

Sample: Dissolve 1-2 mg of CFPM in 0.15 M KCl (aq).

-

Titration:

-

Acidify to pH 1.8 with 0.5 M HCl.

-

Titrate upwards to pH 12.0 with 0.5 M KOH under inert gas (

) purge to exclude

-

-

Data Processing:

-

Look for inflection points.

-

Expectation: 2-AMP will show two distinct pKa values (~2.3 and ~8.8). CFPM should show the amine pKa (~7.8) but the pyridine nitrogen pKa may be too low (< 2.0) to resolve clearly in water, appearing as a solvent leveling effect. This absence of the second inflection confirms the electron-deficient nature of the ring.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Voth, A. R., & Ho, P. S. (2007).[1] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1][2][3][4] Current Topics in Medicinal Chemistry, 7(14), 1336-1348. Link

- Blair, J. A., et al. (2000). Structure-activity relationships of pyridine-based inhibitors of kinases. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridine metabolic hotspots).

-

PubChem Compound Summary. (2024). 2-(Aminomethyl)pyridine (CID 19509). Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.